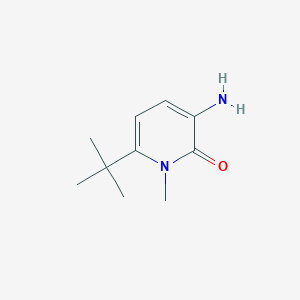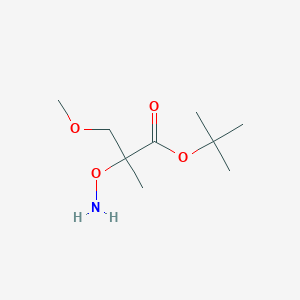
tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is an organic compound that features a tert-butyl ester group, an aminooxy group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves the reaction of tert-butyl 2-(hydroxyimino)-3-methoxy-2-methylpropanoate with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the aminooxy group. Common reagents used in this synthesis include tert-butanol, anhydrous magnesium sulfate, and boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form stable bonds with carbonyl compounds, making it useful in bioconjugation and labeling studies. The tert-butyl and methoxy groups contribute to the compound’s stability and reactivity in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: Used in similar synthetic applications but lacks the aminooxy group.
tert-Butyl 2-bromoacetate: Another related compound with different reactivity due to the presence of a bromine atom.
Uniqueness
tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and makes it suitable for specific applications in bioconjugation and labeling. Its combination of functional groups allows for versatile chemical transformations and applications in various fields .
Properties
Molecular Formula |
C9H19NO4 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl 2-aminooxy-3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C9H19NO4/c1-8(2,3)13-7(11)9(4,14-10)6-12-5/h6,10H2,1-5H3 |
InChI Key |
MSZVJZGUEADHDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(COC)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


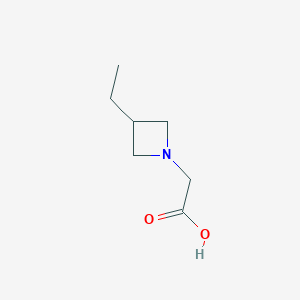

![5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid](/img/structure/B13231129.png)
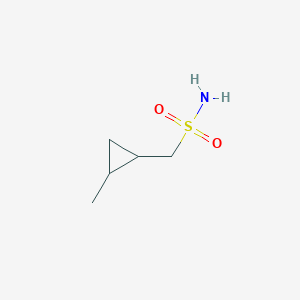
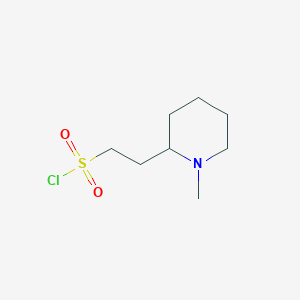
![2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride](/img/structure/B13231148.png)
![Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13231149.png)
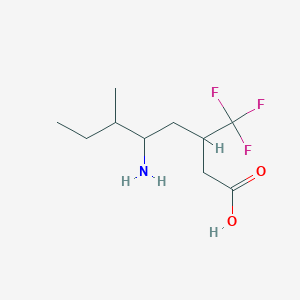
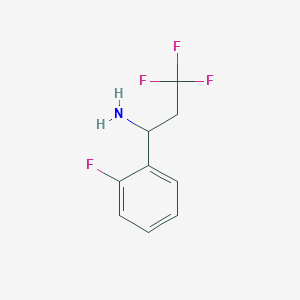
![2-[(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid](/img/structure/B13231160.png)
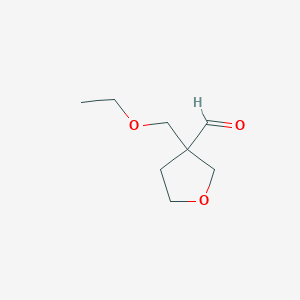
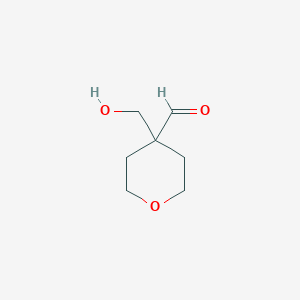
![Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate](/img/structure/B13231178.png)
